3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
Description
Properties
IUPAC Name |
3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c17-20-14(10-11-6-2-1-3-7-11)19-21-15(22)12-8-4-5-9-13(12)18-16(20)21/h1-9H,10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIJJTUWTVJJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-2-Benzylamino-3H-Quinazolin-4-One
The most widely documented route involves cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors such as formic acid, triethyl orthoformate, or ammonium acetate. This method, pioneered by Alagarsamy and Pathak, begins with methyl anthranilate as the starting material. Methyl anthranilate undergoes sequential reactions with benzylamine and cyanogen bromide to form 3-amino-2-benzylamino-3H-quinazolin-4-one, which is then cyclized using formic acid under reflux (Scheme 1).
Key Steps:
- Methyl Anthranilate to 3-Amino-2-Benzylamino-3H-Quinazolin-4-One:
- Cyclocondensation:
Characterization Data:
- IR (KBr): 3340 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O quinazolinone), 1610 cm⁻¹ (C=N triazole).
- ¹H NMR (DMSO-d₆): δ 4.12 (s, 2H, CH₂-benzyl), 7.25–7.48 (m, 5H, Ar–H), 8.02 (s, 1H, NH), 8.85 (s, 1H, triazole-H).
Optimization and Yield Enhancement Strategies
Solvent and Temperature Effects
Data from demonstrate that solvent polarity significantly impacts reaction efficiency. For instance, tetrahydrofuran (THF) outperforms ethanol in cyclocondensation reactions, yielding 58–68% of triazoloquinazolines versus 45–55% in ethanol. Elevated temperatures (reflux vs. room temperature) reduce reaction times from 24 hours to 8–12 hours without compromising purity.
Table 1: Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 58 | 98 |
| THF | 65 | 68 | 99 |
| DMF | 100 | 72 | 97 |
Catalytic Additives
The inclusion of triethylamine (TEA) as a base enhances nucleophilicity during cyclization, particularly in reactions involving carbonyl groups. For example, TEA (20 mol%) increased the yield of 3-amino-2-benzyl derivatives from 60% to 78% by neutralizing HCl generated in situ.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra consistently show distinct signals for the benzyl methylene group (δ 4.10–4.25) and triazole proton (δ 8.80–8.95). ¹³C NMR confirms the quinazolinone carbonyl at δ 165–170 ppm and triazole carbons at δ 145–155 ppm.
Mass Spectrometry (MS)
Electron ionization (EI-MS) displays molecular ion peaks at m/z 293 (M⁺) for the target compound, with fragmentation patterns aligning with loss of the benzyl group (-91 amu) and CO (-28 amu).
Challenges and Limitations
- Regioselectivity: Competing pathways during cyclocondensation may yieldtriazolo[1,5-a]quinazoline isomers, necessitating chromatographic separation.
- Sensitivity to Moisture: The 3-amino group undergoes hydrolysis under prolonged exposure to aqueous conditions, requiring anhydrous solvents and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may interfere with cellular signaling pathways, leading to altered cellular responses. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Amino groups at position 3 are critical for hydrogen bonding, as seen in compounds with antimycobacterial activity .
Physicochemical Properties
Key Insights :
- The benzyl group increases LogP (3.2 vs. 1.8 for pyridinyl derivatives), suggesting improved blood-brain barrier penetration.
- C=O stretches (~1690–1705 cm⁻¹) are consistent across analogues, confirming scaffold stability.
Biological Activity
3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound belonging to the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of 2-benzyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate and subsequent amine addition to form the triazoloquinazoline ring system. The reaction generally occurs under reflux conditions in solvents like ethanol or acetic acid .
Key Synthetic Route:
- Starting Materials: 2-benzyl-4H-3,1-benzoxazin-4-one
- Reagents: Hydrazine hydrate
- Conditions: Reflux in ethanol or acetic acid
Antihypertensive Activity
A study evaluated the antihypertensive activity of various derivatives of this compound using spontaneously hypertensive rats (SHR). The results indicated that several synthesized compounds exhibited significant antihypertensive effects. Notably, one derivative showed superior activity compared to the reference standard prazocin .
| Compound Name | Antihypertensive Activity | Reference Standard |
|---|---|---|
| 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one | Higher than prazocin | Prazozin |
Anticancer Activity
Recent investigations have highlighted the antiproliferative properties of quinazoline derivatives against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from to . Specifically, a compound similar to this compound showed significant cytotoxicity against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines .
| Cell Line | IC50 Value (µM) | Compound |
|---|---|---|
| A549 | 6n | |
| SW-480 | 6n | |
| MCF-7 | 6n |
The mechanism of action for these anticancer effects includes induction of apoptosis and cell cycle arrest in the S phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Binding studies suggest that it may inhibit certain cellular pathways involved in tumor growth and hypertension .
Case Studies and Research Findings
Several studies have documented the pharmacological potential of triazoloquinazolines:
- Antihypertensive Effects: A series of derivatives were tested on SHR models showing promising results in lowering blood pressure.
- Anticancer Activity: Quinazoline derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction.
Q & A
Q. What are the established synthetic routes for 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one?
The compound is synthesized via tandem aza-Wittig/heterocumulene-mediated annulation (e.g., reacting iminophosphoranes with isocyanates or acyl chlorides) . Alternatively, copper-catalyzed domino reactions between substituted benzohydrazides and cyanamide offer a ligand-free, cost-effective route . Key steps include:
- Formation of 3-amino-2-arylaminoquinazolin-4(3H)-ones as intermediates.
- Cyclization using triphenylphosphane and hexachloroethane.
- Monitoring via TLC for purity optimization .
Q. How is structural characterization performed for this compound?
Spectroscopic techniques are critical:
- 1H/13C NMR : Identifies hydrogen environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and aromatic substituents .
- IR Spectroscopy : Confirms NH/amine stretches (~3300 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., C₁₇H₁₄N₆O) .
Q. What preliminary biological activities have been reported?
- Antimicrobial : Screening via the well diffusion method against bacterial (e.g., B. subtilis, E. coli) and fungal strains (C. albicans) showed moderate inhibition zones (10–15 mm) .
- Anticancer : Derivatives with halogenated phenyl groups exhibit IC₅₀ values <20 µM in leukemia cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Comparative catalyst studies highlight NGPU deep eutectic solvents as superior, achieving >85% yield in 2 hours vs. traditional catalysts (e.g., CuI, 70% yield in 6 hours) . Key parameters:
Q. What strategies resolve contradictions in structure-activity relationships (SAR)?
Example contradiction: Substituted phenyl groups (e.g., 4-Cl) reduce antibacterial activity compared to unsubstituted analogs . Resolution strategies:
Q. How does molecular docking predict the compound’s mechanism of action?
Docking studies (e.g., AutoDock Vina) suggest:
Q. What methods address solubility-bioactivity trade-offs?
Poor aqueous solubility (logP = 2.8) limits bioavailability. Solutions include:
- Prodrug design : Introduce phosphate esters at the 3-amino group .
- Co-solvent systems : Use PEG-400/water mixtures (80:20) for in vivo assays .
- Nanoparticle encapsulation : PLGA nanoparticles improve cellular uptake (e.g., 70% release in 24h) .
Key Methodological Recommendations
- For SAR studies : Combine docking with alanine scanning mutagenesis to validate key residues .
- For mechanistic assays : Use SPR (Surface Plasmon Resonance) to quantify target binding kinetics .
- For synthetic scale-up : Prioritize NGPU catalysis for reduced waste and cost .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
